molecular formula C7H14N2O B8706793 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE CAS No. 740741-79-1

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE

Katalognummer: B8706793
CAS-Nummer: 740741-79-1
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: ROSMNIILOHBKPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE is a chemical compound belonging to the pyrazolidinone class This compound is characterized by a pyrazolidine ring substituted with a methyl group at the 5-position and an isopropyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with ketones or aldehydes. For instance, the reaction of 1-isopropylhydrazine with 2-methyl-2-oxopropanoic acid under acidic conditions can yield the desired pyrazolidinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolidinone ring.

Wissenschaftliche Forschungsanwendungen

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolidinone derivative with different substituents.

    5-Methyl-1H-benzimidazol-2-ylpropan-1-ol: A compound with a similar structure but different functional groups.

Uniqueness

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and isopropyl group makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

740741-79-1

Molekularformel

C7H14N2O

Molekulargewicht

142.20 g/mol

IUPAC-Name

5-methyl-1-propan-2-ylpyrazolidin-3-one

InChI

InChI=1S/C7H14N2O/c1-5(2)9-6(3)4-7(10)8-9/h5-6H,4H2,1-3H3,(H,8,10)

InChI-Schlüssel

ROSMNIILOHBKPL-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)NN1C(C)C

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

(1-Methylethyl)-5-methyl-3-pyrazolidinone monohydrochloride (150 g; 0.84 mol) is treated with saturated aqueous potassium carbonate (1.2 L) and ethyl acetate (1.0 L). The mixture is filtered and the phases are separated. The organic phase is dried with anhydrous sodium sulphate, filtered and evaporated in vacuo to yield 1-(1-methylethyl)-5-methyl-3-pyrazolidinone as a solid.
Name
(1-Methylethyl)-5-methyl-3-pyrazolidinone monohydrochloride
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.